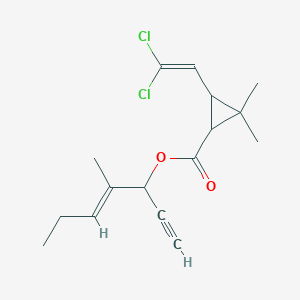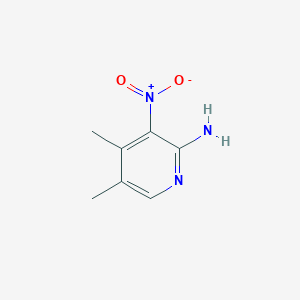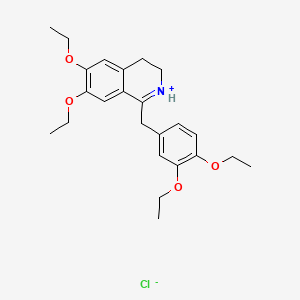![molecular formula C89H150N2O8 B11927388 [(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate” is a complex organic molecule characterized by multiple unsaturated fatty acid chains and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the unsaturated fatty acid chains, followed by the introduction of the diethylamino group and the formation of ester linkages. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated compounds, while reduction typically produces alcohols.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of unsaturation on chemical reactivity.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and surfactants.
作用机制
The mechanism by which this compound exerts its effects involves interactions with cellular membranes and specific molecular targets. The unsaturated fatty acid chains can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the diethylamino group may interact with proteins or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- [(Z)-18-[3-[3-(dimethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
- [(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Uniqueness
The uniqueness of this compound lies in its specific combination of unsaturated fatty acid chains and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific interactions with biological targets, making it valuable for research and industrial applications.
属性
分子式 |
C89H150N2O8 |
|---|---|
分子量 |
1376.1 g/mol |
IUPAC 名称 |
[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C89H150N2O8/c1-7-13-17-21-23-25-27-29-31-33-35-37-39-45-51-57-65-74-88(94)98-84(70-61-19-15-9-3)72-63-55-49-43-41-47-53-59-67-82-96-86(92)76-80-91(79-69-78-90(11-5)12-6)81-77-87(93)97-83-68-60-54-48-42-44-50-56-64-73-85(71-62-20-16-10-4)99-89(95)75-66-58-52-46-40-38-36-34-32-30-28-26-24-22-18-14-8-2/h13-14,17-18,23-26,29-32,35-38,45-46,51-52,55-56,63-64,84-85H,7-12,15-16,19-22,27-28,33-34,39-44,47-50,53-54,57-62,65-83H2,1-6H3/b17-13-,18-14-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-,51-45-,52-46-,63-55-,64-56- |
InChI 键 |
XSQVIMUGWPVECK-QEAPGHMNSA-N |
手性 SMILES |
CCCCCCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C/C=C\CCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCC/C=C\CC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)CCCCCC)CCCN(CC)CC |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCCOC(=O)CCN(CCCN(CC)CC)CCC(=O)OCCCCCCCCC=CCC(CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)

![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)


![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)

![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)






